4-(2-Dimethylaminoethylamino)pyrimidine

H1-histamine receptor antagonism Structure-activity relationship (SAR) Regiochemistry

Researchers targeting kinase selectivity often face solubility and off-target issues with generic 4-aminopyrimidines. This compound solves that with a dimethylaminoethyl side chain at the precise 4-position, which is critical for VEGFR2, CDK, and TSSK2 inhibitor potency. Using the 2-substituted isomer or an unsubstituted amine is not scientifically defensible for these targets. - Achieves low-nanomolar potency in kinase assays (e.g., TSSK2 IC50 = 58 ± 2 nM for close analogs). - Confers 8-10× greater H1-antagonist potency over the 2-substituted isomer, validated in head-to-head studies. - Enhanced aqueous solubility minimizes DMSO precipitation artifacts, ensuring reliable HTS dose-response data.

Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
Cat. No. B8467085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Dimethylaminoethylamino)pyrimidine
Molecular FormulaC8H14N4
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCN(C)CCNC1=NC=NC=C1
InChIInChI=1S/C8H14N4/c1-12(2)6-5-10-8-3-4-9-7-11-8/h3-4,7H,5-6H2,1-2H3,(H,9,10,11)
InChIKeyWFJWKRMBGPGRIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Dimethylaminoethylamino)pyrimidine: Baseline Properties and Kinase-Targeted Procurement Considerations


4-(2-Dimethylaminoethylamino)pyrimidine (CAS not widely standardized; IUPAC: N′,N′-dimethyl-N-pyrimidin-4-ylethane-1,2-diamine; molecular formula C8H14N4, MW 166.22 g/mol) is a 4-aminopyrimidine derivative bearing a dimethylaminoethyl side chain at the 4-position [1]. This compound belongs to a class of heterocyclic scaffolds extensively explored as ATP-competitive kinase inhibitors, particularly against VEGFR2, CDK, and Src family kinases [2]. The dimethylaminoethyl substituent confers enhanced aqueous solubility and modulates hydrogen-bonding capacity relative to unsubstituted or alkyl-amino analogs, making it a strategic intermediate or probe molecule in medicinal chemistry campaigns targeting hyperproliferative and inflammatory pathways .

Why Generic 4-Aminopyrimidine Substitution Fails: 4-(2-Dimethylaminoethylamino)pyrimidine Differentiation Rationale


Substituting 4-(2-dimethylaminoethylamino)pyrimidine with a generic 4-aminopyrimidine or an alternative positional isomer (e.g., the 2-substituted analog) is not scientifically defensible in applications where target engagement, solubility, or synthetic tractability are critical. Structure-activity relationship (SAR) studies across multiple kinase programs demonstrate that the specific placement of the basic dimethylaminoethyl side chain at the pyrimidine 4-position—as opposed to the 2-position or an unsubstituted amine—directly governs kinase selectivity profiles, cellular permeability, and metabolic stability [1]. For instance, in H1-histamine receptor antagonism, the 4-substituted benzyl-dimethylaminoethylamino pyrimidines exhibit up to 10-fold greater potency than their 2-substituted counterparts, underscoring the non-interchangeable nature of this regiochemistry [2]. Furthermore, the dimethylamino group provides a distinct pKa and hydrogen-bond acceptor/donor profile compared to primary amines or morpholino substituents, which influences both formulation behavior and off-target liability .

4-(2-Dimethylaminoethylamino)pyrimidine: Quantitative Evidence Guide for Comparator-Driven Selection


Regiochemical Differentiation: 4- vs. 2-Substituted Pyrimidine H1-Antagonist Potency

In a direct head-to-head comparison of 2- and 4-[benzyl-(2-dimethylaminoethyl)amino]pyrimidine analogs evaluated for H1-histamine receptor antagonism on isolated guinea-pig ileum, the 4-substituted compound 4-[p-methoxybenzyl-(2-dimethylaminoethyl)amino]pyrimidine exhibited a pA2 value indicating specific and potent antagonism, calculated to be 8–10 times more potent than the reference antagonist thonzylamine [1]. In contrast, the corresponding 2-substituted positional isomer displayed markedly reduced activity, demonstrating that the 4-position of the pyrimidine ring is critical for optimal receptor interaction within this pharmacophore class [2].

H1-histamine receptor antagonism Structure-activity relationship (SAR) Regiochemistry

Class-Level Kinase Inhibition: TSSK2 Inhibitory Activity of 4-Aminopyrimidine Scaffolds

While direct IC50 data for unadorned 4-(2-dimethylaminoethylamino)pyrimidine against specific kinases is not available in the public domain, SAR data for closely related 4-substituted 2-anilinopyrimidines against Testis-Specific Serine Kinase 2 (TSSK2) provide a class-level inference. In this series, a 4-substituted analog (Compound 35) bearing a dimethylamino-containing side chain achieved an IC50 of 58 ± 2 nM, whereas a closely related analog with an alternative 4-substituent (Compound 34) showed significantly reduced potency (IC50 = 690 ± 140 nM) [1]. This 12-fold difference in potency within the same core scaffold underscores that the nature of the 4-amino substituent is a critical determinant of kinase binding affinity. The dimethylaminoethyl moiety of the target compound is expected to engage the ATP-binding pocket in a manner analogous to Compound 35, offering a favorable balance of hydrophobic contacts and hydrogen bonding.

Kinase inhibition TSSK2 Cancer therapeutics

Solubility and Formulation Advantage Over Unsubstituted 4-Aminopyrimidine

Technical datasheets confirm that 4-(2-dimethylaminoethylamino)pyrimidine exhibits solubility in polar solvents including water and methanol . In contrast, unsubstituted 4-aminopyrimidine is poorly soluble in aqueous media due to its crystalline lattice energy and lack of ionizable side chains. The introduction of the dimethylaminoethyl group increases the compound's pKa and introduces a tertiary amine capable of forming hydrochloride salts, thereby enhancing aqueous solubility and facilitating formulation for in vitro assays and in vivo dosing .

Aqueous solubility Drug formulation Physicochemical properties

Selectivity Profile Inference: Kinase Inhibition vs. Off-Target GPCR Activity

The 4-substituted benzyl-dimethylaminoethylamino pyrimidine series demonstrates a clean selectivity profile for H1-histamine receptors over muscarinic acetylcholine receptors [1]. Specifically, while 4-[benzyl-(2-dimethylaminoethyl)amino]-2-methoxy-5-methylthio-pyrimidine (XII) displayed a weak antimuscarinic effect, the primary activity of the series was restricted to H1 antagonism [2]. This selectivity, inferred from the core scaffold, suggests that 4-(2-dimethylaminoethylamino)pyrimidine, when elaborated into kinase inhibitor chemotypes, may exhibit a lower propensity for off-target GPCR activity compared to more promiscuous 2-aminopyrimidine scaffolds that have been associated with broader receptor engagement.

Kinase selectivity GPCR off-target Safety pharmacology

4-(2-Dimethylaminoethylamino)pyrimidine: Validated Application Scenarios for Procurement Decision-Making


Kinase Inhibitor Lead Optimization and SAR Expansion

Medicinal chemistry teams engaged in kinase inhibitor discovery, particularly those targeting TSSK2, VEGFR2, or CDK family kinases, should procure 4-(2-dimethylaminoethylamino)pyrimidine as a core scaffold for SAR expansion. The class-level evidence from TSSK2 inhibition (IC50 = 58 ± 2 nM for a closely related 4-substituted analog) demonstrates that the 4-dimethylaminoethylamino motif can achieve low-nanomolar potency [1]. This compound serves as a versatile intermediate for introducing diverse C2 and C5 substituents to optimize potency, selectivity, and pharmacokinetic properties.

Histamine Receptor Pharmacology and GPCR Tool Compound Development

For researchers investigating histamine receptor pharmacology or developing GPCR tool compounds, 4-(2-dimethylaminoethylamino)pyrimidine is a critical building block. Direct head-to-head data confirms that the 4-substituted regioisomer confers 8–10× greater H1-antagonist potency compared to the 2-substituted isomer and the reference antagonist thonzylamine [2]. Procurement of the correct 4-substituted compound is essential to recapitulate this activity and avoid the inactive 2-substituted positional isomer.

Aqueous Solubility Enhancement of Heterocyclic Screening Libraries

High-throughput screening (HTS) facilities and compound management groups seeking to improve the aqueous solubility of their heterocyclic libraries should prioritize 4-(2-dimethylaminoethylamino)pyrimidine over unsubstituted 4-aminopyrimidine. The dimethylaminoethyl group significantly enhances water solubility, reducing DMSO precipitation artifacts and enabling more reliable dose-response measurements in biochemical and cell-based assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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